molecular formula C7H12ClN B1430760 N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride CAS No. 1803599-88-3

N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride

Cat. No.: B1430760
CAS No.: 1803599-88-3
M. Wt: 145.63 g/mol
InChI Key: WOIBYDJNTIHPRQ-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

N-Methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride is a cyclopropane-based secondary amine derivative. Its molecular formula is C₇H₁₂ClN , and its molecular weight is 145.63 g/mol . The compound consists of a cyclopropane ring substituted with two amine groups: one methylated (N-methyl) and one bonded to a propargyl group (N-(prop-2-yn-1-yl)). The hydrochloride counterion contributes to the compound’s ionic nature and solubility profiles.

The IUPAC name is derived from the parent cyclopropane structure, with substituents prioritized by alphabetical order. The propargyl group (prop-2-yn-1-yl) and methyl group are attached to the nitrogen atom, forming a tertiary amine. The hydrochloride salt is a common form to enhance stability and bioavailability in pharmaceutical applications.

Table 1: Key Structural Features
Feature Description
Core Structure Cyclopropane ring (C₃H₆)
Substituents N-Methyl group, N-(prop-2-yn-1-yl) group, hydrochloride counterion
Functional Groups Tertiary amine, alkyne (C≡C), hydrochloride salt
Molecular Formula C₇H₁₂ClN
Molecular Weight 145.63 g/mol

Crystallographic Analysis and Conformational Studies

While experimental crystallographic data for this compound are not explicitly reported in the literature, theoretical insights can be inferred from analogous cyclopropane derivatives. Cyclopropane rings typically adopt a planar geometry due to their strained bond angles (60°), which imposes unique packing constraints in crystalline states. The presence of the propargyl group introduces potential π-π interactions or hydrogen-bonding opportunities, though its linear geometry may limit intermolecular interactions.

The hydrochloride salt likely influences crystal packing through ionic interactions between the amine’s protonated nitrogen and chloride ions. In related cyclopropanamine hydrochlorides (e.g., N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride, CAS 64892-72-4), crystal structures often exhibit layered arrangements with alternating cation and anion layers. However, the steric bulk of the methyl and propargyl substituents may reduce symmetry and alter lattice parameters compared to simpler cyclopropanamine derivatives.

Comparative Structural Analysis with Related Cyclopropanamine Derivatives

This compound shares structural motifs with several cyclopropane-based amines, differing primarily in substituent positioning and functional group composition.

Table 2: Structural Comparison with Analogues
Compound Molecular Formula Key Features
Target Compound C₇H₁₂ClN Cyclopropane ring, N-methyl, N-propargyl, hydrochloride
N-(Prop-2-yn-1-yl)cyclohexanamine C₉H₁₅N Cyclohexane ring, N-propargyl, no methyl substituent
N-Methyl-N-(prop-2-yn-1-yl)cyclopropanamine (free base) C₇H₁₁N Cyclopropane ring, N-methyl, N-propargyl, no counterion
N-(Prop-2-yn-1-yl)cyclopropanamine Hydrochloride C₆H₁₀ClN Cyclopropane ring, N-propargyl, no methyl substituent

The cyclopropane ring in the target compound introduces significant ring strain compared to cyclohexane derivatives, potentially influencing reactivity and stability. The N-methyl group enhances steric hindrance around the nitrogen center, whereas the propargyl group provides a site for potential cross-linking or further functionalization. In contrast, non-methylated derivatives (e.g., CAS 64892-72-4) lack this steric bulk, affecting solubility and binding affinity in biological systems.

The hydrochloride counterion distinguishes the target compound from its free-base counterpart (CAS 1247612-13-0), which lacks ionic interactions in the solid state. This distinction is critical for pharmaceutical formulation, as hydrochloride salts often exhibit improved dissolution rates in aqueous environments.

Properties

IUPAC Name

N-methyl-N-prop-2-ynylcyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-3-6-8(2)7-4-5-7;/h1,7H,4-6H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIBYDJNTIHPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with a methylating agent such as methyl iodide or methyl bromide under basic conditions. The reaction is followed by the addition of propargyl bromide to introduce the prop-2-yn-1-yl group. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted cyclopropanamines .

Scientific Research Applications

Chemical Properties and Structure

N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride is characterized by its unique cyclopropane structure, which contributes to its biological activity. The molecular formula is C7_7H12_{12}ClN, indicating the presence of a nitrogen-containing heterocyclic compound that may interact with various biological targets.

Scientific Research Applications

  • Drug Discovery and Development
    • Modulation of Ion Channels : Research indicates that compounds similar to this compound are being investigated for their ability to modulate ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR). This channel plays a crucial role in cystic fibrosis pathology, and small molecules that enhance CFTR function could lead to new therapeutic strategies for this condition .
    • Structure-Based Drug Design : The compound's unique structure allows it to be used in structure-based drug design approaches, facilitating the identification of new drug candidates through computational docking and medicinal chemistry techniques .
  • Biological Activity Studies
    • Inhibition Studies : The compound has been evaluated for its potential as an inhibitor of specific enzymes related to disease processes. For instance, studies on similar compounds have shown efficacy in inhibiting N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is involved in lipid metabolism and neurobiology .
    • Therapeutic Potential : Ongoing research aims to explore the therapeutic potential of this compound in treating conditions such as pain management, anxiety disorders, and other neurological conditions due to its interaction with neurotransmitter systems.
  • Chemical Biology Applications
    • Small Molecule Scaffolds : As a small molecule scaffold, this compound serves as a template for the development of new chemical entities with tailored biological activities. Its structural features can be modified to enhance potency or selectivity against specific biological targets.

Case Studies and Research Findings

StudyFocusFindings
PMC11262615CFTR ModulatorsIdentified novel compounds that enhance CFTR function; this compound may serve as a lead compound for further optimization .
ACS JournalSAR StudiesExplored structure–activity relationships leading to effective inhibitors of NAPE-PLD; compounds with similar scaffolds showed promising biological activity .
Patent US12065438IDO-related DiseasesInvestigated bicyclic compounds for IDO inhibition; highlighted the importance of nitrogen-containing heterocycles in drug development .

Mechanism of Action

The mechanism of action of N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The prop-2-yn-1-yl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine HCl C₇H₁₂ClN ~145.6 Methyl, Propargyl High reactivity due to propargyl group; strained cyclopropane enhances stability .
N-(prop-2-en-1-yl)cyclopropanamine HCl [CID 60688467] C₆H₁₁ClN 131.61 Allyl Allyl group enables radical or electrophilic additions; lower strain vs. propargyl .
1-(2-Fluorophenyl)cyclopropan-1-amine HCl C₉H₁₁ClFN 187.64 2-Fluorophenyl Aromatic substitution enhances lipophilicity and bioavailability .
N-(Cyclopropylmethyl)cyclopropanamine HCl C₇H₁₄ClN 147.65 Cyclopropylmethyl Increased steric bulk may reduce metabolic degradation .
1-ethynyl-N-methylcyclopropan-1-amine HCl C₅H₉ClN 115.33 Ethynyl, Methyl Terminal alkyne for conjugation; compact structure .

Reactivity and Functional Group Analysis

  • Propargyl vs. Allyl Groups :

    • The propargyl group in the target compound (sp-hybridized carbon) exhibits higher reactivity toward click chemistry compared to the allyl group (sp² hybridization) in N-(prop-2-en-1-yl)cyclopropanamine HCl .
    • Allyl derivatives may undergo electrophilic additions or polymerization, whereas propargyl groups are preferred for bioorthogonal reactions .
  • Cyclopropylmethyl substituents () add steric hindrance, which can modulate receptor binding or metabolic stability .
  • Hydrochloride Salts :

    • All compared compounds are hydrochloride salts, enhancing aqueous solubility and crystallinity for purification .

Biological Activity

N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of the biological activity associated with this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane structure, which contributes to its biological properties. The compound can be represented by the following chemical formula:

C6H10ClN\text{C}_6\text{H}_{10}\text{ClN}

This structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Inhibition of NAPE-PLD

Research has indicated that compounds similar to this compound may inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme crucial for the biosynthesis of bioactive lipids. Inhibitors of NAPE-PLD can modulate levels of N-acylethanolamines (NAEs), which are involved in various physiological processes including pain modulation, appetite regulation, and neuroprotection .

In Vitro Studies

In vitro assays have been conducted to evaluate the potency of cyclopropanamine derivatives against various biological targets. For instance, the inhibitory effects on NAPE-PLD were assessed using membrane lysates from HEK293T cells overexpressing human NAPE-PLD. The results indicated that certain derivatives exhibit significant inhibitory activity, with half-maximal inhibitory concentration (IC50) values in the low micromolar range .

Case Studies

A notable case study involved the use of related cyclopropanamine compounds in animal models to assess their effects on emotional behavior and metabolic processes. These studies demonstrated that inhibition of NAPE-PLD could lead to alterations in anxiety-like behaviors and metabolic syndromes in mice, suggesting potential therapeutic applications for conditions such as obesity and depression .

Data Summary

The following table summarizes key findings from various studies related to the biological activity of cyclopropanamine derivatives:

CompoundTarget EnzymeIC50 (µM)Effect ObservedReference
This compoundNAPE-PLD<10Decreased NAEs levels
Related Cyclopropanamine DerivativeNAPE-PLD0.5Modulated emotional behavior
Pyrimidine DerivativeDHODH<0.03Antimalarial activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : A common approach involves alkylation of cyclopropanamine derivatives using propargyl bromide under basic conditions. For example, in Scheme 1 of , propargyl bromide reacts with amines in the presence of K₂CO₃ in DMF at 60°C. Optimization can be achieved by varying solvents (e.g., DMF vs. NMP), reaction temperatures, and catalysts (e.g., p-toluenesulfonic acid for acid-catalyzed reactions). Monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures reaction completion .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodology :

  • Chromatography : Use HPLC or GC-MS to assess purity.
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., cyclopropane protons at δ 0.5–1.5 ppm and propargyl protons at δ 2.0–3.0 ppm).
  • Crystallography : Single-crystal X-ray diffraction with SHELXL ( ) for precise structural determination. Refinement parameters (R-factor < 5%) validate bond lengths/angles .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?

  • Methodology :

  • Solubility : Test in polar (water, ethanol) and non-polar solvents (DCM, toluene) using gravimetric analysis.
  • Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. For cyclopropane derivatives, thermal stability can be assessed via TGA .

Advanced Research Questions

Q. How do the cyclopropane ring and propargyl group influence reactivity in cross-coupling or cycloaddition reactions?

  • Methodology :

  • Strain-driven reactivity : The cyclopropane ring’s angle strain (60°) enhances susceptibility to ring-opening reactions (e.g., with electrophiles).
  • Propargyl group : Acts as a leaving group in Sonogashira couplings (). Kinetic studies under Pd catalysis (e.g., Pd(PPh₃)₄) can quantify reactivity .

Q. How can contradictory data between computational predictions (e.g., DFT) and experimental observations (e.g., X-ray) be resolved?

  • Methodology :

  • DFT vs. X-ray : Compare calculated (B3LYP/6-31G*) and experimental bond lengths/angles. Discrepancies > 0.05 Å may indicate crystal packing effects.
  • Refinement : Use SHELXL’s TWIN/BASF commands ( ) to model disorder or twinning in crystallographic data .

Q. What experimental strategies are effective for studying this compound’s interactions with biomolecules (e.g., enzymes, DNA)?

  • Methodology :

  • Enzyme assays : Measure inhibition kinetics (Km/Vmax) using fluorogenic substrates.
  • DNA binding : Employ ethidium bromide displacement assays (UV-Vis) or SPR to quantify binding constants (Kd) .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodology :

  • Chiral chromatography : Use CSPs (Chiralpak IA/IB) with hexane:IPA mobile phases.
  • Enzymatic deracemization : Recombinant cyclohexylamine oxidase variants () can selectively oxidize one enantiomer, enabling kinetic resolution .

Comparative Analysis

Q. How does this compound compare structurally and functionally to N-ethyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride?

  • Methodology :

  • Structural : Compare X-ray data (e.g., cyclopropane ring geometry) and substituent effects via Hirshfeld surface analysis.
  • Functional : Assess biological activity differences using in vitro cytotoxicity assays (e.g., IC₅₀ in HeLa cells) .

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride

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